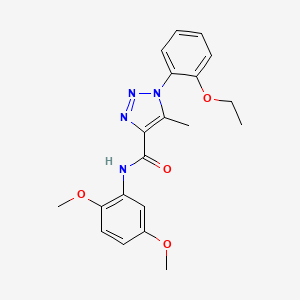
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(2-fluorophenyl)acetamide
Descripción general
Descripción
This compound belongs to a class of chemicals that have been explored for their medicinal properties, particularly focusing on their synthesis, molecular structure, and chemical properties. Although the specific compound has limited direct research, related compounds provide insight into the synthesis methods, structural analysis, and potential chemical and physical properties.
Synthesis Analysis
The synthesis of related morpholinyl acetamide derivatives involves various chemical reactions, starting from basic morpholine structures to complex acetamide derivatives through stepwise chemical modifications. Bardiot et al. (2015) described a process where modifications on the morpholine core improved plasmatic stability while maintaining antifungal activity, which could be relevant for synthesizing the compound (Bardiot et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic and crystallographic methods. For similar compounds, techniques such as NMR, IR, Mass spectrometry, and X-ray crystallography have been utilized to characterize and confirm their structures. For example, Mamatha S.V et al. (2019) used NMR, IR, and X-ray diffraction to confirm the structure of a related compound (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often include substitutions and modifications that enhance their biological activity or stability. The introduction of different functional groups can lead to significant improvements in the compound's chemical properties, as shown in the synthesis of antifungal agents by Bardiot et al. (2015) (Bardiot et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical application of these compounds. While specific data on this compound are not available, related research indicates that modifications to the morpholine structure can affect these properties, influencing the compound's utility in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for understanding the compound's potential as a therapeutic agent. Studies like those conducted by Bardiot et al. (2015) on similar compounds provide insights into how structural modifications can impact these properties (Bardiot et al., 2015).
Propiedades
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-6-4-3-5-10(11)15/h3-6,12H,2,7-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDQVTDUCYAISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4643326.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4643332.png)
![2-[1-(3-bromobenzoyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B4643334.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4643338.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B4643343.png)
![4-(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B4643349.png)
![7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4643356.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-2-methylpiperidine](/img/structure/B4643364.png)

![ethyl N-[(propylamino)carbonyl]-beta-alaninate](/img/structure/B4643387.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4643411.png)
![1-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4643420.png)
![N-(2-methoxyphenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide](/img/structure/B4643421.png)
![2-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-4-quinolinol](/img/structure/B4643431.png)